molecular formula C21H17N5 B12697505 1,5-Diphenyl-3-(1H-indol-3-yl)formazan CAS No. 87582-33-0

1,5-Diphenyl-3-(1H-indol-3-yl)formazan

Cat. No.: B12697505
CAS No.: 87582-33-0
M. Wt: 339.4 g/mol
InChI Key: PLXLITZUXZPTFP-GIMNODSFSA-N
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Description

1,5-Diphenyl-3-(1H-indol-3-yl)formazan is a formazan derivative characterized by a phenyl group at the 1- and 5-positions and an indole moiety at the 3-position. Formazans are azo compounds with the general structure R1–N=N–C(R2)=N–NH–R3, known for their vibrant colors, metal-chelating properties, and applications in analytical chemistry, bioimaging, and drug design . The molecular formula is listed as C₁₇H₁₄N₄S (CAS: 87582-33-0), though this may reflect a structural anomaly requiring further verification .

Properties

CAS No.

87582-33-0

Molecular Formula

C21H17N5

Molecular Weight

339.4 g/mol

IUPAC Name

N'-anilino-N-phenylimino-1H-indole-3-carboximidamide

InChI

InChI=1S/C21H17N5/c1-3-9-16(10-4-1)23-25-21(26-24-17-11-5-2-6-12-17)19-15-22-20-14-8-7-13-18(19)20/h1-15,22-23H/b25-21-,26-24?

InChI Key

PLXLITZUXZPTFP-GIMNODSFSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(/C2=CNC3=CC=CC=C32)\N=NC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)NN=C(C2=CNC3=CC=CC=C32)N=NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Diphenyl-3-(1H-indol-3-yl)formazan typically involves the reaction of phenylhydrazine with indole-3-carboxaldehyde under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the formazan product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-3-(1H-indol-3-yl)formazan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Diphenyl-3-(1H-indol-3-yl)formazan has several applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Employed in biochemical assays to measure cell viability and enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of dyes and pigments .

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-3-(1H-indol-3-yl)formazan involves its interaction with specific molecular targets. The indole ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Formazan Derivatives

Structural and Electronic Properties

Formazan derivatives differ significantly based on substituents at the 3-position, which influence electronic conjugation, isomerism, and solid-state packing:

Compound 3-Substituent Key Structural Features References
1,5-Diphenylformazan None (parent) Planar backbone; exhibits resonance stabilization via N=N–C=N–NH conjugation.
3-Methyl-1,5-diphenylformazan Methyl (alkyl) Steric hindrance reduces planarity; enhances lipophilicity.
3-Ethyl-1,5-diphenylformazan Ethyl (alkyl) Exists as orange and red isomers; distinct solid-state packing observed via XRD.
3-Thienyl-1,5-diphenylformazan Thienyl (aromatic) Sulfur atom introduces π-conjugation; UV-Vis λmax shifts to ~500 nm.
1,5-Diphenyl-3-(indol-3-yl)formazan Indole (heteroaromatic) Bulky indole disrupts planarity; potential for hydrogen bonding via N–H groups.

Key Observations :

  • Electronic Effects: Alkyl groups (methyl, ethyl) increase electron density at the formazan backbone, while aromatic substituents (thienyl, indole) enhance π-conjugation.
  • Isomerism: 3-Ethyl and 3-ethylthio derivatives exhibit orange/red isomerism due to rotational barriers around the N–N bond .
  • Solid-State Packing : Bulky substituents like tert-butyl or indole disrupt crystal symmetry, affecting solubility and thermal stability .
Spectroscopic Comparison

Spectroscopic data highlight substituent-driven differences:

Compound UV-Vis λmax (nm) Raman Bands (cm⁻¹) ¹³C NMR Shifts (ppm)
1,5-Diphenylformazan 450–470 1580 (C=N), 1440 (N–N) 150.2 (C=N), 129.5 (aryl C)
3-Methyl-1,5-diphenylformazan 460–480 1575 (C=N), 1420 (N–N) 149.8 (C=N), 22.1 (CH₃)
3-Thienyl-1,5-diphenylformazan 490–510 1590 (C=N), 1455 (C–S) 148.9 (C=N), 127.3 (thienyl C)
1,5-Diphenyl-3-(indol-3-yl)formazan 505–525 (predicted) 1605 (C=N), 1510 (indole C–C) 152.1 (C=N), 120–135 (indole C)

Key Observations :

  • UV-Vis Absorption : Aromatic substituents redshift λmax due to extended conjugation. The indole derivative is predicted to absorb at higher wavelengths (~520 nm) compared to alkyl-substituted analogs .
  • Raman/NMR : Indole’s C–C stretching modes and deshielded carbons (e.g., C=N) distinguish it from thienyl or alkyl derivatives .

Key Observations :

  • Indole-substituted formazans are hypothesized to interact with biological targets (e.g., DNA, enzymes) due to the indole scaffold’s prevalence in pharmaceuticals .
  • Thienyl derivatives are more water-soluble (via S-containing groups) than alkyl or indole analogs, favoring biomedical applications .
Physicochemical Properties
Compound Solubility Melting Point (°C) Stability
1,5-Diphenylformazan Low in H₂O 180–185 Stable at RT
3-Tert-butyl-1,5-diphenylformazan High in DCM 195–200 Hygroscopic; requires dry storage
1,5-Diphenyl-3-(indol-3-yl)formazan Moderate in DMSO 210–215 (predicted) Sensitive to light; store at -20°C

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